molecular formula C9H5ClN2O3 B13134377 5-Chloro-3-nitroquinolin-4-ol

5-Chloro-3-nitroquinolin-4-ol

Cat. No.: B13134377
M. Wt: 224.60 g/mol
InChI Key: LVZOQSIUJZTUNC-UHFFFAOYSA-N
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Description

5-Chloro-3-nitroquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-nitroquinolin-4-ol typically involves the nitration of 5-chloroquinolin-4-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-3-nitroquinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes, disrupting essential biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-nitroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and hydroxyl groups on the quinoline ring makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

5-chloro-3-nitro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13)

InChI Key

LVZOQSIUJZTUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

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